N-Benzyl-N-bis(PEG1-OH)

Descripción general

Descripción

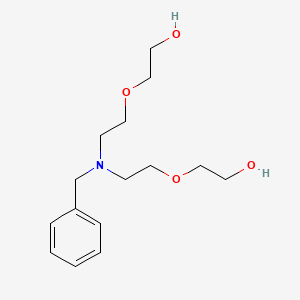

N-Benzyl-N-bis(PEG1-OH) is a polyethylene glycol (PEG) derivative that contains a benzyl-protected amine group and hydroxyl functional groups. This compound is primarily used as a PEG linker in various chemical and biological applications. The presence of the benzyl group provides a protective function, while the hydroxyl groups offer sites for further derivatization.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-bis(PEG1-OH) typically involves the reaction of benzylamine with polyethylene glycol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The benzyl group acts as a protecting group for the amine, preventing unwanted side reactions during the synthesis process.

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-N-bis(PEG1-OH) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically purified using techniques such as column chromatography or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-Benzyl-N-bis(PEG1-OH) undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The benzyl group can be removed via hydrogenolysis, converting it to a primary amine.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenolysis.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Primary amines.

Substitution: Ethers or esters.

Aplicaciones Científicas De Investigación

N-Benzyl-N-bis(PEG1-OH) has a wide range of applications in scientific research, including:

Chemistry: Used as a PEG linker in the synthesis of complex molecules.

Biology: Employed in the modification of biomolecules for improved solubility and stability.

Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

Industry: Applied in the production of specialized polymers and materials with unique properties.

Mecanismo De Acción

The mechanism of action of N-Benzyl-N-bis(PEG1-OH) involves its ability to act as a linker or spacer in various chemical and biological systems. The benzyl group provides protection during synthesis, while the hydroxyl groups offer sites for further functionalization. This allows for the creation of complex molecules with enhanced properties, such as increased solubility, stability, and bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

N-Benzyl-N-bis(PEG2-OH): Contains an additional ethylene glycol unit, offering increased flexibility and solubility.

N-Benzyl-N-bis(PEG3-OH): Contains two additional ethylene glycol units, further enhancing its properties.

N-Benzyl-N-bis(PEG4-OH): Contains three additional ethylene glycol units, providing even greater flexibility and solubility.

Uniqueness

N-Benzyl-N-bis(PEG1-OH) is unique due to its specific balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Its benzyl-protected amine group and hydroxyl functional groups offer versatility in chemical modifications, making it a valuable tool in various scientific and industrial fields.

Actividad Biológica

N-Benzyl-N-bis(PEG1-OH) is a synthetic compound that has garnered attention in the field of drug delivery and bioconjugation due to its unique structural properties and biological activity. This article explores its biological activity, applications, and relevant research findings.

Structural Characteristics

N-Benzyl-N-bis(PEG1-OH) consists of a benzyl group attached to a nitrogen atom, which is further linked to two polyethylene glycol (PEG) chains, each terminated with a hydroxyl group. This design enhances the compound's solubility and biocompatibility, making it suitable for various biomedical applications. The PEG moiety contributes to improved water solubility and reduced immunogenicity, while the benzyl group allows for specific interactions with biological targets.

Biological Activity

The biological activity of N-Benzyl-N-bis(PEG1-OH) primarily arises from its role as a linker in drug delivery systems. The compound facilitates the conjugation of therapeutic drugs to enhance their properties for both in vitro and in vivo studies. Key benefits include:

- Improved Solubility : The PEG chains enhance the solubility of conjugated drugs, facilitating their administration and absorption.

- Reduced Immunogenicity : The hydrophilic nature of PEG reduces the likelihood of immune responses against the drug.

- Controlled Release : The benzyl group can serve as a cleavable linker, allowing for controlled release of the biomolecule at targeted sites.

Applications in Drug Delivery

N-Benzyl-N-bis(PEG1-OH) is utilized in various drug delivery systems, particularly in the development of bioconjugates. These applications include:

- Targeted Drug Delivery : By attaching this compound to therapeutic agents, researchers can achieve targeted delivery to specific cells or tissues, enhancing therapeutic efficacy.

- Biosensing and Bioimaging : The compound's properties make it suitable for creating novel bioconjugates used in biosensing applications and imaging techniques.

Drug Delivery Systems

A study demonstrated that conjugating N-Benzyl-N-bis(PEG1-OH) with chemotherapeutic agents significantly improved their cellular uptake and therapeutic efficacy. The study highlighted that compounds with similar structures could enhance the pharmacokinetic profiles of drugs by allowing for more effective targeting of cancer cells .

Bioconjugation Techniques

Research has shown that N-Benzyl-N-bis(PEG1-OH) can be effectively used in bioconjugation techniques involving proteins and antibodies. The PEG moiety promotes solubility and minimizes non-specific interactions, while the benzyl group allows for specific binding to target biomolecules. This versatility has led to its use in various applications such as targeted therapies and diagnostic tools .

Comparative Analysis with Related Compounds

The following table summarizes key features of N-Benzyl-N-bis(PEG1-OH) compared to related compounds:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| N-Benzyl-N-bis(PEG1-OH) | Benzyl + 2 PEG chains | Balances hydrophilicity and hydrophobicity |

| N-Benzyl-N-bis(PEG2-OH) | Similar structure with longer PEG chains | Further enhanced solubility |

| N-(Amino-PEG)-N-bis(PEG2) | Contains amino groups | Enhanced reactivity for further conjugation |

| Propargyl-PEG | Terminal alkyne functional group | Facilitates click chemistry |

| N-Boc-N-bis(PEG1-OH) | Contains Boc protecting group | Used for temporary protection of amine groups |

Propiedades

IUPAC Name |

2-[2-[benzyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c17-8-12-19-10-6-16(7-11-20-13-9-18)14-15-4-2-1-3-5-15/h1-5,17-18H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHHHXUOMCTWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCOCCO)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.